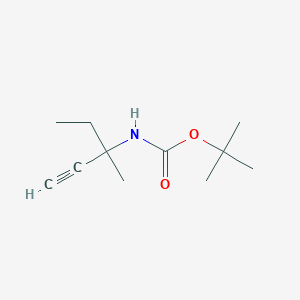

tert-Butyl (3-methylpent-1-yn-3-yl)carbamate

Description

tert-Butyl (3-methylpent-1-yn-3-yl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group attached to a 3-methylpent-1-yn-3-yl amine. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, particularly in peptide and heterocycle synthesis. The 3-methylpent-1-yn-3-yl substituent introduces a branched alkyne moiety, which may confer unique reactivity and steric properties compared to linear or aromatic analogs.

Properties

IUPAC Name |

tert-butyl N-(3-methylpent-1-yn-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-7-11(6,8-2)12-9(13)14-10(3,4)5/h1H,8H2,2-6H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYKZUZIEACGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90826418 | |

| Record name | tert-Butyl (3-methylpent-1-yn-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90826418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875612-20-7 | |

| Record name | tert-Butyl (3-methylpent-1-yn-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90826418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-methylpent-1-yn-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and 3-methylpent-1-yne in the presence of a base such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, releasing tert-butanol and the corresponding amine. This reaction is critical in medicinal chemistry for generating bioactive amines.

Reagents & Conditions :

-

Acidic Hydrolysis : HCl or H₂SO₄ in aqueous/organic solvents (e.g., THF/H₂O) at 50–80°C.

-

Basic Hydrolysis : NaOH or KOH in methanol/water mixtures at room temperature.

Mechanism :

Nucleophilic attack on the carbonyl carbon by water (acidic) or hydroxide (basic), followed by cleavage of the C–O bond in the carbamate.

Products :

-

3-Methylpent-1-yn-3-amine (primary product).

-

CO₂ and tert-butanol as byproducts.

Oxidation Reactions

The alkyne moiety participates in oxidation reactions, yielding diketones or carboxylic acids depending on the oxidizing agent.

Reagents & Conditions :

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Aqueous acidic (H₂SO₄), 0–25°C | 3-Methylpentane-1,3-dione |

| H₂O₂ | Catalytic Fe³⁺, pH 7, 40°C | 3-Methylpent-1-yn-3-ylcarbamic acid |

Mechanism :

-

KMnO₄ : Oxidative cleavage of the alkyne to a diketone via intermediate epoxide formation.

-

H₂O₂ : Electrophilic addition to the alkyne, forming an unstable peroxide intermediate that rearranges to the carbamic acid.

Reduction Reactions

The carbonyl group and alkyne can be reduced under controlled conditions.

Reagents & Conditions :

| Reducing Agent | Solvent | Product |

|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C | 3-Methylpent-1-yn-3-ylmethanol |

| NaBH₄ | Methanol, 25°C | Partial reduction to secondary alcohol |

Mechanism :

-

LiAlH₄ : Strong hydride donor reduces the carbonyl to a methylene group.

-

NaBH₄ : Selective reduction of the carbamate carbonyl without affecting the alkyne.

Substitution Reactions

The tert-butyl group acts as a leaving group in nucleophilic substitutions, enabling diverse functionalizations.

Example Reaction :

Reagents : Phenyl isocyanate, BF₃·Et₂O .

Conditions : Anhydrous dichloromethane, 0°C to room temperature .

Product : 3-Methylpent-1-yn-3-yl phenylcarbamate .

Mechanism :

-

BF₃ activates the carbamate carbonyl, enhancing electrophilicity for nucleophilic attack by phenyl isocyanate .

Cycloaddition Reactions

The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole derivatives.

Reagents & Conditions :

-

Conditions : DMF/MeOH (9:1), 100°C, 15 hours .

Product : 3-Methylpent-1-yn-3-yl-1,2,3-triazolecarbamate .

Mechanism :

-

Cu⁺ catalyzes the formation of a six-membered cyclic intermediate, leading to regioselective triazole formation .

Reaction Optimization Insights

Scientific Research Applications

Organic Synthesis

Tert-butyl (3-methylpent-1-yn-3-yl)carbamate is utilized in the synthesis of various biologically active compounds. Its structure allows it to act as a protecting group for amines during multi-step syntheses. This property is particularly valuable in the synthesis of pharmaceuticals where selective functionalization is required.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a drug candidate. Its derivatives have shown promising biological activities, including anti-inflammatory and anti-cancer properties. For instance, studies indicate that modifications to the tert-butyl group can enhance the pharmacokinetic profiles of the resulting compounds.

Agrochemicals

The use of this compound in agrochemical formulations has been investigated due to its ability to modify plant growth regulators and pesticides. The compound's stability and efficacy make it a candidate for developing new agrochemical products that can improve crop yields.

Polymer Chemistry

In polymer chemistry, this compound serves as a monomer or co-monomer in the production of polyurethanes and other polymeric materials. Its incorporation into polymer chains can enhance mechanical properties and thermal stability, making it suitable for high-performance applications.

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl (3-methylpent-1-yn-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use .

Comparison with Similar Compounds

Melting Points and Solubility

The tert-butyl carbamate core (CAS 4248-19-5) has a melting point of 105–108°C . Substitution with aromatic or bulky groups increases melting points due to enhanced van der Waals interactions and crystallinity. For example:

- Aromatic Triazole Derivatives (e.g., tert-butyl(5-(4-nitrophenyl)-1-phenyl-1,2,4-triazol-3-yl)carbamate (9d)): Melting point 181°C .

- Alkyne-Substituted Analogs (e.g., tert-butyl (3-phenylprop-2-yn-1-yl)carbamate): The phenyl-alkyne group combines aromatic stacking and alkyne linearity, resulting in moderate melting points (exact data unavailable) .

Its melting point may fall between 110–150°C, intermediate between the parent Boc-amide and aromatic derivatives.

Alkyne Reactivity

The alkyne group in the target compound enables participation in click chemistry (e.g., Huisgen cycloaddition) or Sonogashira couplings. In contrast:

- Aryl-Substituted Carbamates (e.g., tert-butyl (3-(thiophen-3-yl)phenyl)carbamate): Aromatic rings favor electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Hydroxy-Substituted Derivatives : Hydroxyl groups facilitate oxidation, esterification, or glycosylation reactions .

Boc Deprotection

All Boc-protected compounds, including the target, undergo acid-catalyzed deprotection (e.g., HCl in dioxane or TFA) to yield free amines. Steric hindrance from the 3-methylpent-1-yn-3-yl group may slightly slow deprotection compared to less hindered analogs like tert-butyl (3-hydroxyphenyl)carbamate .

Analytical Data

1H NMR spectra for analogous compounds (e.g., tert-butyl (1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate) show characteristic Boc-group signals at δ 1.3–1.5 ppm (t-Bu) and carbamate NH at δ 5–6 ppm . The target compound’s alkyne proton would appear near δ 2–3 ppm as a triplet.

Biological Activity

Tert-butyl (3-methylpent-1-yn-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, efficacy, and safety profile is crucial for its application in therapeutic settings. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

- Chemical Formula : C12H21NO2

- Molecular Weight : 213.31 g/mol

- CAS Number : 169750-96-3

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound has been shown to modulate signaling pathways that are critical in cellular processes such as proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways.

- Receptor Binding : It has been reported to interact with neurotransmitter receptors, potentially influencing neuronal signaling.

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound on human breast cancer cells. The results demonstrated that the compound induced apoptosis through a caspase-dependent pathway, with an IC50 value of 25 µM. This suggests a promising role for this compound as a potential chemotherapeutic agent.

Case Study 2: Neuroprotection

In another study, the neuroprotective effects were evaluated using a neuronal cell line subjected to oxidative stress. The treatment with this compound significantly reduced cell death and preserved mitochondrial function at concentrations as low as 1 µM, indicating its potential utility in neurodegenerative diseases.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Modifications to the molecular structure have been explored to improve potency and selectivity towards specific targets.

Synthesis Optimization

The synthesis of this compound involves several steps, including:

- Formation of the alkyne precursor.

- Carbamate formation through reaction with tert-butyl carbamate.

- Purification and characterization using NMR and mass spectrometry.

Q & A

Q. What synthetic strategies are commonly employed for tert-Butyl (3-methylpent-1-yn-3-yl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves carbamate protection of the amine group using tert-butoxycarbonyl (Boc) anhydride under basic conditions. Key parameters include:

- Temperature : Maintain 0–5°C during Boc protection to minimize side reactions (e.g., epimerization) .

- Solvent Choice : Use dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness .

- Catalysts : Employ 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency .

Post-synthesis, purity is verified via HPLC or GC-MS, with intermediates characterized by H/C NMR .

Q. How can researchers ensure structural fidelity during crystallization of tert-Butyl carbamate derivatives?

- Methodological Answer :

- Crystallization Solvent Screening : Test polar aprotic solvents (e.g., ethyl acetate, acetonitrile) to promote slow crystal growth .

- X-ray Diffraction : Use SHELXTL or SHELXL for structure refinement. Mercury software enables visualization of hydrogen-bonding networks and unit cell parameters .

- Thermogravimetric Analysis (TGA) : Confirm absence of solvent co-crystallization by monitoring mass loss below 150°C .

Advanced Research Questions

Q. What experimental approaches resolve contradictions between computational and observed spectroscopic data for tert-Butyl carbamates?

- Methodological Answer : Discrepancies in H NMR chemical shifts (e.g., alkynyl proton environments) may arise from solvent effects or conformational flexibility. Mitigation strategies:

- DFT Calculations : Compare B3LYP/6-31G(d,p)-optimized structures with experimental data using Gaussian or ORCA .

- Variable-Temperature NMR : Probe dynamic behavior (e.g., rotameric equilibria) by acquiring spectra at 25–60°C .

- Cross-Validation : Pair NMR with IR spectroscopy (amide I/II bands) and high-resolution mass spectrometry (HRMS) .

Q. How can hydrogen-bonding patterns in tert-Butyl carbamate crystals inform supramolecular assembly design?

- Methodological Answer :

- Graph-Set Analysis : Apply Etter’s rules via Mercury to classify hydrogen bonds (e.g., motifs) and identify robust synthons .

- Cocrystallization Studies : Introduce complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) to stabilize specific packing motifs .

- Energy Frameworks : Calculate lattice energies (using CE-B3LYP) to predict thermodynamic stability of polymorphs .

Q. What protocols ensure reproducibility in air-sensitive reactions involving tert-Butyl carbamates?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes .

- Moisture Control : Pre-dry solvents (molecular sieves) and reagents (PO).

- Stability Monitoring : Track degradation via F NMR (if fluorinated) or LC-MS, especially for propargyl derivatives prone to oxidative dimerization .

Safety and Handling

Q. What are the recommended storage conditions for tert-Butyl carbamates to prevent decomposition?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to retard hydrolysis .

- Desiccants : Use silica gel or activated alumina in storage containers.

- Compatibility Testing : Avoid contact with strong acids/bases (risk of Boc deprotection) or oxidizing agents (e.g., peroxides) .

Data Analysis and Interpretation

Q. How can researchers address conflicting crystallographic data in tert-Butyl carbamate polymorph studies?

- Methodological Answer :

- Rietveld Refinement : Analyze powder XRD data with TOPAS to quantify phase purity .

- DSC/TGA Correlation : Differentiate polymorphs by melting points and decomposition profiles .

- Computational Screening : Use Materials Studio to predict stable polymorphs via lattice energy minimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.